Benzo(a)pyrene-6-methanol, 10-methyl-

Metabolic Activation Radical Cation Quinone Formation

Benzo(a)pyrene-6-methanol, 10-methyl- (CAS 87237-62-5; IUPAC: (10-methylbenzo[a]pyren-6-yl)methanol) is a synthetic, dual-substituted polycyclic aromatic hydrocarbon (PAH) with a hydroxymethyl group at the bay-region 6-position and a methyl group at the 10-position. The combination of a 6-substituent (which can block radical-cation/quinone formation pathways) and a 10-methyl substituent (which alters bay-region diol-epoxide activation) distinguishes it fundamentally from the parent benzo[a]pyrene (BP) and from mono-substituted analogs, making it a targeted probe for studying electronic and steric effects on PAH metabolic activation and detoxification.

Molecular Formula C22H16O
Molecular Weight 296.4 g/mol
CAS No. 87237-62-5
Cat. No. B12789634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene-6-methanol, 10-methyl-
CAS87237-62-5
Molecular FormulaC22H16O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C2C3=C4C(=C(C2=CC=C1)CO)C=CC5=C4C(=CC=C5)C=C3
InChIInChI=1S/C22H16O/c1-13-4-2-7-16-19(12-23)17-10-8-14-5-3-6-15-9-11-18(20(13)16)22(17)21(14)15/h2-11,23H,12H2,1H3
InChIKeyISIIOOUKEWHYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrene-6-methanol, 10-methyl- (CAS 87237-62-5): A Dual-Substituted PAH Probe for Structure–Activity and Metabolic Studies


Benzo(a)pyrene-6-methanol, 10-methyl- (CAS 87237-62-5; IUPAC: (10-methylbenzo[a]pyren-6-yl)methanol) is a synthetic, dual-substituted polycyclic aromatic hydrocarbon (PAH) with a hydroxymethyl group at the bay-region 6-position and a methyl group at the 10-position . The combination of a 6-substituent (which can block radical-cation/quinone formation pathways) and a 10-methyl substituent (which alters bay-region diol-epoxide activation) distinguishes it fundamentally from the parent benzo[a]pyrene (BP) and from mono-substituted analogs, making it a targeted probe for studying electronic and steric effects on PAH metabolic activation and detoxification [1][2].

PAH Activation Probe
Dual-substituted scaffold for studying electronic/steric effects on metabolic activation
Pathway-Specific Tool
6-methanol blocks radical-cation pathway; 10-methyl attenuates bay-region diol-epoxide activation

Why Benzo(a)pyrene-6-methanol, 10-methyl- Cannot Be Replaced by Generic BP Metabolites or Mono-Methylated Analogs


General substitution with parent benzo[a]pyrene (BP), simple hydroxymethyl metabolites (e.g., 6-hydroxymethyl-BP), or mono-methylated derivatives (e.g., 10-methyl-BP) is not scientifically valid because the 6- and 10-positions exert interacting electronic and steric effects on the same aromatic system. Evidence shows that a 6-substituent alone blocks radical-cation-mediated oxidation to quinones, while a 10-methyl group alone significantly reduces bay-region diol-epoxide-mediated mutagenicity relative to BP [1][2]. In the 10-methyl-6-methanol compound, these two effects are concurrently present, creating a metabolic profile that no single-substituted analog can replicate, which is essential for studies requiring simultaneous modulation of one-electron oxidation and two-electron activation pathways.

Parent BP may not replicate dual modulation Lacks both 6-substituent blocking and 10-methyl attenuation; produces full radical-cation and diol-epoxide activity
Mono-substituted analogs provide only single-pathway control 6-hydroxymethyl-BP or 10-methyl-BP each modulate one activation route; concurrent dual modulation may not transfer

Quantitative Differentiation Evidence for Benzo(a)pyrene-6-methanol, 10-methyl- Against Closest Analogs


6-Position Substitution Blocks Radical-Cation/Quinone Pathway: 10-Methyl-6-methanol vs. Parent BP and 10-Methyl-BP

In a systematic EPR/HPLC study of chemical and enzymatic oxidations, all compounds lacking a 6-substituent (including benzo[a]pyrene, 10-methyl-BP, and 7-methyl-BP) generated 6-oxy radical intermediates and quinone products under multiple oxidizing conditions. In contrast, compounds with a 6-substituent (6-methyl-BP and 6,10-dimethyl-BP) showed no evidence of oxy radical intermediates or quinones, demonstrating that the 6-position effectively blocks this one-electron oxidation pathway [1]. By direct extrapolation, the 6-methanol group in 10-methyl-6-methanol-BP is expected to produce the same blocking effect, differentiating it from parent BP and from 10-methyl-BP, both of which are susceptible to 6-oxy radical formation.

Radical-Cation Block
Class-level inference
Target (6-substituted): no quinone peaks — Comparators (BP, 10-methyl-BP): quinones detected
Supports pathway-specific probe selection for one-electron oxidation studies
Inferred from 6-methyl and 6,10-dimethyl-BP EPR/HPLC data
Metabolic Activation Radical Cation Quinone Formation EPR Spectroscopy

10-Methyl Substitution Reduces Mutagenic Potency Relative to Parent BP: 10-Methyl-6-methanol vs. BP in Salmonella Assay

In the Salmonella typhimurium mutagenicity assay (Ames test) with metabolic activation, 10-methylbenzo[a]pyrene was reported to be 'significantly less active than benzo[a]pyrene,' producing fewer histidine revertants [1]. While quantitative fold-change data are not available in the retrieved abstract for 10-methyl-BP, the same study reported that the most mutagenic derivative, 6-methyl-BP, produced approximately twice the number of revertants as BP, providing a quantitative benchmark for assay sensitivity. Because the target compound contains the 10-methyl substituent present in 10-methyl-BP, a comparable reduction in bay-region diol-epoxide-mediated mutagenicity is expected relative to BP. This distinguishes it from non-methylated 6-hydroxymethyl-BP analogs, which retain full bay-region activation potential.

Mutagenicity Attenuation
Supporting evidence
10-methyl-BP reduced revertants vs BP; 6-methyl-BP showed ~2× activity (assay benchmark)
Supports attenuated bay-region diol-epoxide activation context
Exact fold reduction not available for 10-methyl-BP
Mutagenicity Ames Test Bay-Region Diol-Epoxide Structure-Activity Relationship

Altered Microsomal Metabolic Profile vs. Parent BP: Differential HPLC Product Distribution in Rat Liver Microsomes

Rat liver microsomal oxidations of 10-methyl-BP produced HPLC peaks in the diol, quinone, and phenol regions, but with 'considerable differences between products from the individual derivatives and those from the parent molecule' [1]. This indicates that the 10-methyl substituent qualitatively and quantitatively alters the metabolite profile. The target compound, which additionally bears a 6-methanol substituent, is expected to exhibit further divergence: 6-substitution blocks quinone formation (see Evidence Item 1), while 10-methyl alters the relative distribution of diol and phenol metabolites. This dual modulation cannot be achieved by either BP or any single-substituted analog.

Metabolite Profile
Cross-study comparable
10-methyl-BP produced altered HPLC diol/quinone/phenol peaks vs BP (rat liver microsomes)
Distinct metabolite fingerprint may simplify peak assignment and pathway tracing
Direct data for target compound not reported; dual-substituent effect predicted
Microsomal Metabolism HPLC Metabolite Profiling Diols Phenols Quinones

Physical Property Differentiation: Computed LogP, Topological PSA, and Molecular Weight vs. Common BP Analogs

Computed physicochemical properties for (10-methylbenzo[a]pyren-6-yl)methanol include a molecular weight of 296.36 g/mol, LogP of 5.54, and topological polar surface area (TPSA) of 20.23 Ų . Compared to parent benzo[a]pyrene (MW 252.31, TPSA 0, LogP ~6.1), 6-hydroxymethyl-BP (MW 282.33, TPSA 20.23), and 10-methyl-BP (MW 266.34, TPSA 0), this compound is the only one simultaneously possessing increased MW, intermediate lipophilicity, and non-zero TPSA. The combination of higher TPSA (reducing membrane permeability vs. BP and 10-methyl-BP) and lower LogP (reducing non-specific binding vs. BP) makes it distinct for partitioning and bioavailability experimental designs.

Physicochemical Props
Supporting evidence
MW 296.36, LogP 5.54, TPSA 20.23 Ų vs BP (252.31, ~6.1, 0)
Intermediate lipophilicity and polarity distinguish from parent and mono-substituted analogs
Computed values; experimental verification recommended
Lipophilicity LogP Topological Polar Surface Area Molecular Weight ADME Prediction

CYP1A1 Inhibition Potential: Preliminary Binding Data Indicating Nanomolar Affinity

BindingDB records an entry (BDBM50380109; CHEMBL2013099) with an IC50 of 5.42 nM for inhibition of CYP1A1 activity in rat liver microsomes, using benzo[a]pyrene as substrate [1]. While the ligand identity is listed with a different SMILES structure and the direct link to CAS 87237-62-5 could not be definitively confirmed, this data point illustrates the potential of substituted BP derivatives to act as potent CYP1A1 inhibitors. If confirmed for the specific 10-methyl-6-methanol derivative, such sub-nanomolar inhibition would differentiate it from parent BP (which induces CYP1A1 rather than inhibiting it) and could be exploited in metabolic switching studies requiring CYP1A1 suppression without AhR agonism.

CYP1A1 Affinity
Data to verify
IC50 5.42 nM (rat liver microsomes, tentative assignment)
Reported high-affinity interaction context; target confirmation required
BindingDB entry; ligand identity not definitively confirmed
CYP1A1 Enzyme Inhibition IC50 Cytochrome P450 Metabolic Switching

Procurement-Relevant Application Scenarios for Benzo(a)pyrene-6-methanol, 10-methyl- (CAS 87237-62-5)


Mechanistic Dissection of PAH One-Electron vs. Two-Electron Activation Pathways

Use as a pathway-specific probe in incubations with microsomal or purified enzyme systems to selectively block 6-oxy radical and quinone formation (via the 6-methanol substituent) while concurrently attenuating bay-region diol-epoxide-mediated activation (via the 10-methyl group). This dual blockade, inferred from the 6-substitution blocking effect and the reduced mutagenicity of 10-methyl-BP, enables clean isolation of alternative activation routes such as the K-region or bis-dihydrodiol pathways that are obscured when using parent BP or mono-substituted analogs [1][2].

Development of Distinct HPLC Metabolite Standards for Analytical Method Validation

Employ the compound as a reference standard to generate a characteristic HPLC metabolite profile lacking quinone-region peaks but containing unique diol and phenol peaks distinct from both BP and 10-methyl-BP profiles. This distinct fingerprint, predicted from the altered microsomal metabolism of 10-methyl-BP and the quinone-blocking property of 6-substitution, supports peak identification, retention time indexing, and method validation in PAH metabolism studies [1].

Physicochemical Property-Driven Selection for Membrane Permeability and Partitioning Studies

Leverage the compound's computed LogP (5.54) and TPSA (20.23 Ų)—intermediate between lipophilic BP (TPSA 0) and more polar dihydrodiol metabolites—for experimental designs requiring controlled membrane partitioning, such as PAMPA assays, liposome-water distribution, or quantitative structure-permeability relationship (QSPR) model building .

CYP1A1 Enzyme Inhibition Screening and Structure–Activity Relationship (SAR) Development

Include the compound in CYP inhibition panel screening to verify the tentative BindingDB-reported sub-nanomolar CYP1A1 inhibition (IC50 5.42 nM) and to determine selectivity against CYP1A2, CYP1B1, and other isoforms. If confirmed, this differentiates it from parent BP (an AhR agonist and CYP1A1 inducer) and positions it as a tool compound for studying ligand-dependent CYP1A1 modulation without transcriptional induction [3].

Application
Selection Property
Validation Focus
ApplicationPAH Activation Pathway Dissection
Selection PropertyDual pathway modulation (radical-cation block & diol-epoxide attenuation)
Validation FocusQuinone & diol-epoxide endpoint tracing
ApplicationHPLC Metabolite Standard Development
Selection PropertyDistinct quinone-free metabolite fingerprint
Validation FocusPeak identification & retention-time indexing
ApplicationMembrane Partitioning Studies
Selection PropertyIntermediate computed LogP/TPSA profile
Validation FocusPermeability assay & QSPR model validation
ApplicationCYP1A1 Inhibition Screening
Selection PropertyReported CYP1A1 binding interaction
Validation FocusIsoform selectivity & target confirmation
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